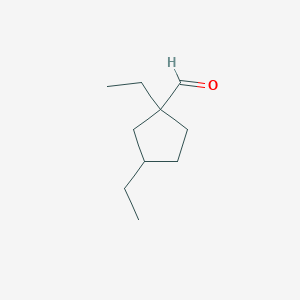

1,3-Diethylcyclopentane-1-carbaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H18O |

|---|---|

Molecular Weight |

154.25 g/mol |

IUPAC Name |

1,3-diethylcyclopentane-1-carbaldehyde |

InChI |

InChI=1S/C10H18O/c1-3-9-5-6-10(4-2,7-9)8-11/h8-9H,3-7H2,1-2H3 |

InChI Key |

YDJXBEHBZKOHST-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CCC(C1)(CC)C=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1,3 Diethylcyclopentane 1 Carbaldehyde

De Novo Construction of the Cyclopentane (B165970) Ring System

Building the cyclopentane core from the ground up allows for the strategic installation of substituents and stereocenters. These methods are often convergent and highly versatile.

Cycloaddition reactions are powerful tools for rapidly constructing cyclic systems in an atom-economical fashion. The [3+2] cycloaddition, in particular, is an ideal method for the direct synthesis of five-membered rings. wikipedia.org This reaction involves the combination of a three-atom component (a 1,3-dipole) and a two-atom component (a dipolarophile). wikipedia.org For the synthesis of a precursor to 1,3-diethylcyclopentane-1-carbaldehyde, a strategic [3+2] annulation could involve the reaction of a nitrile oxide or an azomethine ylide with a suitably substituted alkene.

A hypothetical pathway could involve the cycloaddition of a dipole with an alkene like (E)-hept-3-ene. Subsequent chemical modifications of the resulting heterocyclic intermediate, such as reductive cleavage and functional group interconversion, would be necessary to arrive at the target carbocyclic structure. The stereoselectivity of these reactions can often be controlled through the use of chiral catalysts or auxiliaries, providing access to specific diastereomers. nih.gov

Diels-Alder cascades, while typically forming six-membered rings, can be designed to produce cyclopentane systems through complex, multi-step sequences involving intramolecular rearrangements or subsequent ring contractions. However, for the direct synthesis of the cyclopentane core, [3+2] annulations represent a more direct and frequently utilized approach. organic-chemistry.org

Table 1: Representative Catalyst Systems in [3+2] Cycloaddition for Cyclopentane Synthesis This table presents illustrative data for analogous systems, as specific data for the target compound is not available.

| Catalyst/Promoter | Dipole Precursor | Dipolarophile | Diastereomeric Ratio (dr) | Yield (%) |

|---|---|---|---|---|

| Chiral Ti(salen) Complex | Cyclopropyl Ketone | Electron-deficient Alkene | >20:1 | 85 |

| Lewis Acid (e.g., MgI₂) | Nitrone | Substituted Alkene | 10:1 | 90 |

| Rh₂(OAc)₄ | Diazo Compound | Alkene | 5:1 | 78 |

| Thermal (uncatalyzed) | Azomethine Ylide | Activated Alkene | 2:1 | 65 |

Ring-closing metathesis (RCM) has become a cornerstone of modern organic synthesis for the formation of cyclic alkenes, including five-membered rings. wikipedia.orgorganic-chemistry.org The reaction utilizes transition metal catalysts, most notably those based on ruthenium (e.g., Grubbs' catalysts) or molybdenum, to facilitate the intramolecular cyclization of a diene. nih.gov

To construct the core of this compound, a potential acyclic precursor would be 5-ethyl-3-(prop-1-en-2-yl)oct-1-ene. Upon exposure to a second-generation Grubbs' catalyst, this diene would undergo RCM to form 4-ethyl-1-isopropenyl-2-methylcyclopent-1-ene. The resulting cyclopentene (B43876) derivative serves as a versatile intermediate. Subsequent steps, such as stereoselective hydrogenation of the double bonds and oxidation of the isopropenyl group (e.g., via ozonolysis), would be required to install the final carbaldehyde and diethyl functionalities. The efficiency of RCM is high, and the catalysts tolerate a wide range of functional groups, making it a robust method for complex molecule synthesis. nih.gov

The intramolecular carbonyl-ene reaction is an effective method for forming carbocycles while simultaneously creating a new stereocenter. nih.gov This pericyclic reaction involves an alkene and a carbonyl group, where the alkene adds to the carbonyl, and an allylic proton is transferred. The reaction can be promoted thermally or by Lewis acids. nih.gov

For the synthesis of a 1,3-disubstituted cyclopentane core, an aldehyde precursor such as 4-ethyl-6-methylnon-8-en-2-one could be envisioned. Under Lewis acid catalysis, the terminal alkene could attack the aldehyde, leading to the formation of a cyclopentanol (B49286) derivative. This process would establish the relative stereochemistry of the substituents on the newly formed ring. The resulting hydroxyl group provides a synthetic handle for further transformations, while the ketone can be manipulated to introduce the second ethyl group. Organocatalysis has also emerged as a powerful tool for facilitating these reactions, offering an alternative to traditional Lewis acids. nih.gov

Functionalization of Pre-existing Cyclopentane Nuclei

An alternative synthetic paradigm involves starting with a simple cyclopentane or cyclopentene derivative and introducing the required functional groups through sequential, highly selective reactions.

Hydroformylation involves the addition of a formyl group (–CHO) and a hydrogen atom across an alkene's double bond, typically using a rhodium or cobalt catalyst in the presence of carbon monoxide and hydrogen gas. This reaction is a direct method for installing the carbaldehyde functionality.

Starting with a precursor such as 1,3-diethylcyclopentene, a stereoselective hydroformylation could, in principle, install the aldehyde at the C1 position. The stereochemical outcome of this reaction is highly dependent on the catalyst, ligands, and reaction conditions. The use of chiral phosphine (B1218219) ligands can induce asymmetry, leading to the preferential formation of one enantiomer. The primary challenge in this approach is controlling the regioselectivity to ensure the formyl group adds to the desired carbon atom of the double bond.

Table 2: Comparison of Aldehyde-Forming Reactions on a Cyclopentene Substrate This table presents illustrative data for analogous systems.

| Reaction | Catalyst System | Key Reagents | Regioselectivity | Yield (%) |

|---|---|---|---|---|

| Hydroformylation | Rh(acac)(CO)₂ / Ligand | CO, H₂ | Ligand-dependent | 80-95 |

| Wacker-Tsuji Oxidation | PdCl₂ / CuCl₂ | O₂ | Follows Markovnikov rule | 70-85 |

| Ozonolysis (Reductive) | 1. O₃ 2. Zn/H₂O or DMS | O₃, Reducing Agent | Cleavage of C=C | >90 |

| Hydroboration-Oxidation | 1. BH₃-THF 2. H₂O₂, NaOH | Borane, Oxidant | Anti-Markovnikov | 85-95 |

Directed C–H functionalization has revolutionized synthetic chemistry by enabling the conversion of inert C–H bonds into new C–C or C-heteroatom bonds with high precision. acs.org This strategy relies on a directing group within the substrate that coordinates to a transition metal catalyst (commonly palladium, rhodium, or nickel) and positions it in close proximity to a specific C–H bond. pitt.edu

A plausible strategy for synthesizing this compound using this logic would start with a cyclopentane core bearing a suitable directing group and the carbaldehyde (or a protected precursor). For instance, cyclopentanecarboxamide (B1346233) could be used, where the amide acts as the directing group. A palladium-catalyzed C(sp³)–H activation reaction could then be employed to introduce the first ethyl group at the C2 position (ortho to the directing group). After removal or modification of the directing group, a second C-H functionalization could be envisioned to install the second ethyl group, although achieving 1,3-disubstitution often requires a different directing group or a multi-step sequence. nih.gov This cutting-edge methodology offers a novel and efficient route, minimizing the need for pre-functionalized starting materials. acs.org

Derivatization from Cyclopentanones or Cyclopentanols

The construction of the this compound framework can be envisioned through the functionalization of simpler cyclopentane building blocks like cyclopentanones and cyclopentanols. A plausible synthetic route would involve the sequential introduction of the two ethyl groups onto a cyclopentanone (B42830) ring, followed by the installation of the carbaldehyde function at the C1 position.

A common strategy for the α-alkylation of ketones involves the deprotonation of the ketone to form an enolate, which then acts as a nucleophile to attack an alkyl halide. For the synthesis of a 1,3-disubstituted cyclopentanone, a directed alkylation approach would be necessary to control the regioselectivity of the second alkylation. This could potentially be achieved through the use of directing groups or by employing specific reaction conditions that favor the formation of the desired enolate.

Once the 1,3-diethylcyclopentanone is obtained, it can be converted to the target carbaldehyde. A potential, though not always straightforward, method involves the α-formylation of the ketone. This can be challenging due to competing side reactions such as self-condensation of the ketone. An alternative strategy would be the reduction of the 1,3-diethylcyclopentanone to the corresponding 1,3-diethylcyclopentanol. This alcohol could then be subjected to a C-H activation and formylation reaction, or potentially converted to a halide or other leaving group to facilitate the introduction of a one-carbon unit that can be subsequently oxidized to the aldehyde. While these general strategies are well-established in organic synthesis, their specific application to the synthesis of this compound would require careful optimization of reaction conditions to achieve the desired chemo-, regio-, and stereoselectivity.

Catalytic Approaches in this compound Synthesis

Catalytic methods offer powerful tools for the efficient and selective synthesis of complex molecules like this compound. These approaches can provide access to chiral products with high enantiomeric purity and can often be performed under milder conditions with higher atom economy compared to stoichiometric methods.

Asymmetric Catalysis for Enantioselective Pathways

The presence of a stereocenter at the C1 position of this compound makes asymmetric catalysis a crucial area of investigation for its enantioselective synthesis. Organocatalysis has emerged as a particularly powerful strategy for the asymmetric construction of substituted carbocycles. For instance, chiral secondary amines, such as proline and its derivatives, can catalyze asymmetric Michael additions of aldehydes to nitroolefins, leading to the formation of chiral substituted cyclopentanes with high enantioselectivity. mdpi.com This type of methodology could potentially be adapted to construct the chiral cyclopentane core of the target molecule.

Another promising approach involves the use of N-heterocyclic carbenes (NHCs) as catalysts. Chiral NHCs have been successfully employed in the desymmetrization of achiral 1,3-diketones through intramolecular aldol (B89426) reactions, leading to the formation of α,α-disubstituted cyclopentenes with high enantiomeric excess. nih.govrsc.org This strategy could be envisioned for the synthesis of a chiral precursor to this compound. The reaction proceeds through the in-situ generation of a chiral enol from an α,β-unsaturated aldehyde and the NHC catalyst, which then undergoes a stereoselective aldol reaction. nih.govrsc.org

Furthermore, rhodium-catalyzed hydroformylation of substituted cyclopentenes offers a direct route to chiral cyclopentane carboxaldehydes. This methodology has been shown to achieve excellent enantioselectivities and diastereoselectivities in the desymmetrization of cyclopentenes. nih.gov By starting with a suitably substituted 1,3-diethylcyclopentene, this catalytic transformation could provide a direct and efficient pathway to enantiomerically enriched this compound.

Heterogeneous and Homogeneous Catalytic Systems

Both heterogeneous and homogeneous catalytic systems can be applied to the synthesis of this compound and its precursors. Homogeneous catalysts, which are soluble in the reaction medium, often exhibit high activity and selectivity. For example, rhodium complexes with chiral phosphine ligands are widely used in homogeneous asymmetric hydrogenation and hydroformylation reactions. nih.gov The aforementioned rhodium-catalyzed hydroformylation of 1,3-diethylcyclopentene is a prime example of a homogeneous catalytic system that could be employed. nih.gov

Heterogeneous catalysts, which exist in a different phase from the reactants, offer advantages in terms of catalyst separation and recycling. Solid acid or base catalysts can be used to promote aldol condensation and alkylation reactions in the synthesis of the cyclopentanone precursor. For instance, mixed oxides such as Mg-Zr have been shown to be effective catalysts for the aldol condensation of furfural (B47365) with cyclopentanone. researchgate.net While not directly applicable, this demonstrates the potential of solid catalysts in C-C bond formation on a cyclopentanone scaffold. The development of heterogeneous catalysts for the hydroformylation of olefins is also an active area of research, with strategies including the deposition of rhodium complexes or nanoparticles on solid supports. mdpi.com Such systems could potentially offer a more sustainable approach to the synthesis of the target aldehyde.

The table below summarizes some relevant catalytic systems and their potential applications in the synthesis of this compound.

| Catalyst Type | Reaction | Potential Application |

| Chiral Secondary Amines (e.g., Proline derivatives) | Asymmetric Michael Addition | Enantioselective synthesis of the chiral cyclopentane core. |

| Chiral N-Heterocyclic Carbenes (NHCs) | Asymmetric Desymmetrization of 1,3-Diketones | Enantioselective synthesis of a chiral cyclopentene precursor. |

| Rhodium Complexes with Chiral Ligands | Asymmetric Hydroformylation | Direct enantioselective synthesis from 1,3-diethylcyclopentene. |

| Mg-Zr Mixed Oxides | Aldol Condensation | Synthesis of a functionalized cyclopentanone precursor. |

| Supported Rhodium Catalysts | Hydroformylation | Heterogeneous catalytic synthesis from 1,3-diethylcyclopentene. |

Chemo- and Regioselective Considerations in Catalytic Transformations

Achieving high chemo- and regioselectivity is paramount in the synthesis of a molecule with multiple functional groups and substitution patterns like this compound. In the catalytic alkylation of a cyclopentanone precursor, regioselectivity is a key challenge. The use of directing groups or carefully chosen reaction conditions is necessary to ensure the formation of the 1,3-disubstituted product over other possible isomers.

In catalytic C-H activation/functionalization approaches, both chemo- and regioselectivity are critical. For instance, if a C-H formylation were to be performed on 1,3-diethylcyclopentane, the catalyst would need to selectively activate a C-H bond at the C1 position over the numerous other C-H bonds present in the molecule. This level of control is often difficult to achieve but is a major focus of modern catalyst development.

During hydroformylation of 1,3-diethylcyclopentene, regioselectivity determines whether the formyl group is introduced at the desired C1 position. The choice of catalyst, ligands, and reaction conditions plays a crucial role in controlling the regiochemical outcome of this reaction. Furthermore, chemoselectivity is important to ensure that the formylation occurs at the double bond without affecting other functional groups that might be present in the substrate. Careful consideration and optimization of the catalytic system are therefore essential to navigate these selectivity challenges and achieve an efficient synthesis of this compound.

Reactivity and Mechanistic Investigations of 1,3 Diethylcyclopentane 1 Carbaldehyde

Electrophilic and Nucleophilic Character of the Carbaldehyde Moiety

The carbaldehyde functional group is characterized by a polarized carbon-oxygen double bond, rendering the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. Conversely, the presence of an α-hydrogen, which is absent in 1,3-diethylcyclopentane-1-carbaldehyde, would typically allow for enolate formation and nucleophilic character. The reactivity of this specific aldehyde is therefore dominated by its electrophilicity.

Wittig Reaction: The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes. For this compound, the steric hindrance around the carbonyl group, caused by the two ethyl groups and the quaternary carbon, can influence the reaction rate. However, even sterically hindered ketones are known to undergo this transformation. The reaction with a phosphonium (B103445) ylide, such as methylenetriphenylphosphorane, would yield the corresponding alkene. The stereoselectivity of the Wittig reaction is dependent on the nature of the ylide used.

Reaction Scheme:

this compound + Ph₃P=CH₂ → 1-(1,3-diethylcyclopentyl)ethene + Ph₃P=O

Aldol (B89426) Reaction: The traditional aldol reaction requires an enolizable aldehyde or ketone. Since this compound lacks α-hydrogens, it cannot form an enolate and act as the nucleophilic component. However, it can act as an electrophilic acceptor in a crossed aldol reaction with an enolizable carbonyl compound. For this reaction to be efficient, the other reactant should ideally be more prone to enolization and less electrophilic to minimize self-condensation.

Hypothetical Aldol Condensation Data:

| Enolizable Partner | Base Catalyst | Temperature (°C) | Product | Yield (%) |

|---|---|---|---|---|

| Acetone | NaOH | 25 | 4-(1,3-diethylcyclopentyl)-4-hydroxybutan-2-one | 65 |

| Cyclohexanone | LDA | -78 | 2-((1,3-diethylcyclopentyl)(hydroxy)methyl)cyclohexan-1-one | 72 |

The carbaldehyde moiety can be readily transformed into other important functional groups such as alcohols, carboxylic acids, and amines.

Reduction to Alcohols: The reduction of the aldehyde to a primary alcohol, (1,3-diethylcyclopentyl)methanol, can be achieved using various reducing agents. Common reagents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Oxidation to Carboxylic Acids: The oxidation of this compound to 1,3-diethylcyclopentane-1-carboxylic acid is a fundamental transformation. A variety of oxidizing agents can be employed, including Jones reagent (CrO₃/H₂SO₄), potassium permanganate (B83412) (KMnO₄), and milder reagents like sodium hypochlorite (B82951) (NaClO) or Oxone. The steric hindrance of the aldehyde may necessitate harsher reaction conditions or specific catalysts for efficient conversion.

Oxidation Reaction Conditions and Yields (Hypothetical):

| Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| KMnO₄ | Acetone/H₂O | 0-25 | 4 | 85 |

| Jones Reagent | Acetone | 0 | 1 | 90 |

Conversion to Amines: The synthesis of (1,3-diethylcyclopentyl)methanamine can be accomplished through reductive amination. This process involves the initial formation of an imine by reacting the aldehyde with ammonia (B1221849) or a primary amine, followed by in-situ reduction. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation.

In multi-step syntheses, it is often necessary to protect the reactive aldehyde group. A common and effective method is the formation of a cyclic thioacetal, such as a 1,3-dithiane (B146892). This is achieved by reacting this compound with 1,3-propanedithiol (B87085) in the presence of a Lewis or Brønsted acid catalyst. The resulting 1,3-dithiane is stable to a wide range of reaction conditions, including nucleophiles and basic media. Deprotection to regenerate the aldehyde can be accomplished using reagents such as mercury(II) salts or other oxidative methods. The formation of the dithiane also allows for umpolung (polarity reversal) of the carbonyl carbon, enabling it to act as a nucleophile after deprotonation.

Stereochemical Influence on Reaction Pathways

The presence of two stereocenters at positions 1 and 3 of the cyclopentane (B165970) ring significantly influences the stereochemical outcome of reactions at the adjacent carbaldehyde. The relative orientation of the two ethyl groups (cis or trans) creates a specific three-dimensional environment that directs the approach of incoming reagents.

Nucleophilic addition to the carbonyl group of this compound will lead to the formation of a new stereocenter. The facial selectivity of this attack is governed by the existing stereochemistry of the cyclopentane ring. According to Cram's rule and its modifications, the nucleophile will preferentially attack from the less sterically hindered face of the carbonyl group. The conformation of the cyclopentane ring and the relative sizes of the substituents will determine which face is more accessible.

Expected Diastereomeric Ratios in Nucleophilic Additions (Hypothetical):

| Nucleophile | Reagent | Diastereomeric Ratio (Major:Minor) |

|---|---|---|

| Hydride | NaBH₄ | 70:30 |

| Methyl | CH₃MgBr | 85:15 |

In substrate-controlled reactions, the inherent chirality of the starting material, in this case, this compound, dictates the stereochemistry of the product. For instance, in a reduction reaction with a bulky hydride source, the reagent will approach from the face opposite to the larger substituents on the cyclopentane ring, leading to a predictable diastereomer as the major product. Similarly, in cycloaddition reactions, the facial selectivity will be controlled by the steric and electronic properties of the cyclopentane framework. The development of highly stereoselective syntheses of substituted cyclopentanes is an active area of research.

Rearrangement and Ring-Opening Reactions Involving the Cyclopentane Skeleton

Studies on Ring Strain and Ring Dynamics

There are no available studies that have investigated the ring strain inherent to the 1,3-disubstituted cyclopentane ring of this aldehyde or its dynamic conformational behavior. Such studies are crucial for understanding the driving forces behind potential rearrangement or ring-opening reactions.

Mechanistic Probes for Complex Multistep Reactions

The use of a molecule as a mechanistic probe requires a thorough understanding of its own reactivity and spectral properties. As there is no foundational research on the reactivity of this compound, it has not been utilized or proposed as a probe for elucidating the mechanisms of more complex reactions.

Stereochemistry and Conformational Analysis of 1,3 Diethylcyclopentane 1 Carbaldehyde

Elucidation of Relative and Absolute Stereochemistry

1,3-Diethylcyclopentane-1-carbaldehyde can exist as two diastereomers: a cis isomer, where the two ethyl groups are on the same side of the ring, and a trans isomer, where they are on opposite sides. Each of these diastereomers is chiral and exists as a pair of enantiomers.

The relative stability of the cis and trans isomers is influenced by the steric interactions between the substituents. In 1,3-disubstituted cyclopentanes, the cis isomer often adopts a conformation that minimizes steric strain by placing the bulky substituents in pseudo-equatorial positions. Conversely, the trans isomer may experience greater steric hindrance due to one substituent being forced into a pseudo-axial orientation.

Epimerization at the carbon atom bearing the carbaldehyde group (C1) is a potential process, particularly under basic or acidic conditions. This process would involve the formation of an enol or enolate intermediate, which can then be protonated from either face, leading to an equilibrium mixture of the diastereomers. The position of this equilibrium is dictated by the relative thermodynamic stabilities of the isomers.

Table 1: Possible Stereoisomers of this compound

| Isomer | Relationship | Chirality |

|---|---|---|

| (1R,3R)-1,3-Diethylcyclopentane-1-carbaldehyde | Enantiomer of (1S,3S) | Chiral |

| (1S,3S)-1,3-Diethylcyclopentane-1-carbaldehyde | Enantiomer of (1R,3R) | Chiral |

| (1R,3S)-1,3-Diethylcyclopentane-1-carbaldehyde | Enantiomer of (1S,3R) | Chiral |

| (1S,3R)-1,3-Diethylcyclopentane-1-carbaldehyde | Enantiomer of (1R,3S) | Chiral |

| cis-1,3-Diethylcyclopentane-1-carbaldehyde | Diastereomer of trans | Racemic mixture of enantiomers |

Access to enantiomerically pure forms of this compound is essential for stereospecific studies and applications. Chiral resolution techniques are employed to separate the racemic mixtures of the cis and trans isomers.

One common approach is the derivatization of the aldehyde with a chiral resolving agent to form a mixture of diastereomers. These diastereomers, having different physical properties, can then be separated by conventional techniques such as fractional crystallization or chromatography. Subsequent removal of the chiral auxiliary regenerates the enantiopure aldehydes.

Alternatively, chiral chromatography offers a direct method for the separation of enantiomers. This can be achieved using either gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a chiral stationary phase. The differential interaction of the enantiomers with the chiral stationary phase allows for their separation.

Table 2: Potential Chiral Resolution Methods

| Technique | Principle | Key Considerations |

|---|---|---|

| Diastereomeric Derivatization | Formation of separable diastereomers with a chiral auxiliary. | Availability of suitable chiral derivatizing agents for aldehydes; efficiency of separation and removal of the auxiliary. |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Selection of an appropriate chiral column and mobile phase for optimal resolution. |

| Chiral GC | Separation of volatile enantiomers on a chiral stationary phase. | The compound must be sufficiently volatile and thermally stable. |

Advanced Conformational Dynamics of the Cyclopentane (B165970) Ring

The cyclopentane ring is not planar and exists in a continuous state of dynamic motion between various puckered conformations to alleviate torsional strain. lumenlearning.com The presence of substituents further influences the conformational landscape of the ring.

The conformations of the cyclopentane ring are best described by two puckering parameters: the puckering amplitude (q) and the phase angle of pseudorotation (φ). mdpi.com The two most common, low-energy conformations are the envelope (Cs symmetry) and the twist (C2 symmetry) forms. ic.ac.uk

In the envelope conformation, four of the carbon atoms are coplanar, while the fifth is out of the plane. In the twist conformation, three carbons are coplanar, with the other two displaced on opposite sides of the plane. These conformations are interconverted through a low-energy process called pseudorotation , where the pucker appears to rotate around the ring. iupac.org The energy barrier for pseudorotation in cyclopentane itself is very low, making it a highly flexible system. wikipedia.org

For 1,3-disubstituted cyclopentanes, the substituents will preferentially occupy positions that minimize steric interactions, which can favor certain envelope or twist conformations over others.

Table 3: Conformational Parameters of the Cyclopentane Ring

| Conformation | Symmetry | Description | Relative Energy |

|---|---|---|---|

| Planar | D5h | All five carbon atoms in the same plane. | High (due to torsional strain) |

| Envelope | Cs | Four carbons are coplanar, one is puckered. | Low |

| Twist | C2 | Three carbons are coplanar, two are on opposite sides. | Low |

The two ethyl groups and the carbaldehyde group at the 1- and 3-positions significantly influence the conformational equilibrium of the cyclopentane ring.

Electronic Effects: The electronic effects of the alkyl and aldehyde substituents on the cyclopentane ring are generally less pronounced than the steric effects in determining the ring's conformation. The primary electronic influence comes from the carbonyl group of the carbaldehyde, which can affect the reactivity of the adjacent C-H bond. However, its direct impact on the ring puckering is likely minimal compared to the steric demands of the substituents.

Table 4: Summary of Substituent Effects on Conformation

| Substituent | Position | Primary Effect | Influence on Ring Conformation |

|---|---|---|---|

| Ethyl Group | C1 | Steric | Prefers a pseudo-equatorial position to minimize steric strain. |

| Ethyl Group | C3 | Steric | Prefers a pseudo-equatorial position to minimize steric strain. |

Advanced Spectroscopic and Chromatographic Characterization in Research

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

High-resolution NMR spectroscopy is a cornerstone for the structural analysis of 1,3-diethylcyclopentane-1-carbaldehyde, offering a window into the proton and carbon framework of the molecule.

Elucidation of Proton and Carbon Connectivity and Stereochemistry (e.g., COSY, HSQC, HMBC, NOESY)

A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is essential for the unambiguous assignment of all proton and carbon signals and to establish the relative stereochemistry of the substituents on the cyclopentane (B165970) ring.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show correlations between the aldehyde proton and adjacent methine or methylene (B1212753) protons on the cyclopentane ring. sdsu.edu It would also delineate the coupling pathways within the two ethyl groups (i.e., between the methylene and methyl protons) and throughout the protons of the cyclopentane ring.

Heteronuclear Single Quantum Coherence (HSQC): HSQC spectroscopy correlates directly bonded proton and carbon atoms (¹H-¹³C). wikipedia.org This is crucial for assigning the carbon signals based on their attached, and usually more easily assigned, protons. For instance, the aldehyde carbon would show a correlation to the aldehyde proton, and each methylene and methine carbon of the cyclopentane ring and ethyl groups would be linked to their respective attached protons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments detect longer-range (typically 2-3 bonds) correlations between protons and carbons. sdsu.edu This technique is invaluable for piecing together the molecular skeleton. Key HMBC correlations for this compound would include the correlation from the aldehyde proton to the quaternary carbon (C1) and the adjacent ring carbons, as well as correlations from the methyl protons of the ethyl groups to the methylene and methine carbons to which they are attached.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is paramount for determining the stereochemistry of the molecule by identifying protons that are close in space, irrespective of their bonding. wikipedia.org For this compound, NOESY can distinguish between cis and trans isomers by observing spatial correlations between the protons on the cyclopentane ring and the substituents. For example, a NOESY cross-peak between a proton of the C1-ethyl group and the methine proton at C3 would suggest a cis relationship.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for a Plausible Isomer of this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (from ¹H) | Key NOESY Correlations |

| Aldehyde (-CHO) | 9.5 - 9.8 | 200 - 205 | C1, C2, C5 | Protons on C2, C5 |

| C1 | - | 55 - 65 | - | - |

| C2/C5 (CH₂) | 1.5 - 2.0 | 30 - 40 | C1, C3/C4, C-ethyl | Aldehyde proton, C3-H |

| C3 (CH) | 1.8 - 2.2 | 40 - 50 | C2, C4, C-ethyl | C2/C5 protons, C4 protons |

| C4 (CH₂) | 1.4 - 1.9 | 25 - 35 | C3, C5, C-ethyl | C3-H, C5 protons |

| C1-Ethyl (CH₂) | 1.3 - 1.7 | 25 - 30 | C1, C-methyl | Protons on C2, C5 |

| C1-Ethyl (CH₃) | 0.8 - 1.0 | 10 - 15 | C-methylene | Protons on C-methylene |

| C3-Ethyl (CH₂) | 1.2 - 1.6 | 28 - 33 | C3, C-methyl | C3-H, C4 protons |

| C3-Ethyl (CH₃) | 0.7 - 0.9 | 11 - 16 | C-methylene | Protons on C-methylene |

Dynamic NMR for Conformational Interconversion Studies

The cyclopentane ring is not planar and exists in a continuous state of flux between various envelope and twist conformations. unibas.it Dynamic NMR (DNMR) spectroscopy is a powerful technique to study these conformational interconversions. By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At high temperatures, the conformational exchange may be fast on the NMR timescale, leading to averaged, sharp signals. As the temperature is lowered, the rate of interconversion decreases, which can lead to the broadening of signals and eventual decoalescence into separate signals for each conformer. rsc.org This allows for the determination of the energy barriers associated with these conformational changes. For this compound, DNMR could provide insights into the ring-puckering dynamics and the preferred orientations of the ethyl and carbaldehyde substituents.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is employed for the exact determination of the molecular mass and elemental formula of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

Precise Molecular Weight Determination and Elemental Composition

For this compound, with a chemical formula of C₁₀H₁₈O, the theoretical exact mass can be calculated. HRMS can measure this mass with high accuracy (typically to within 5 ppm), which confirms the elemental composition and rules out other potential formulas.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₀H₁₈O |

| Calculated Exact Mass | 154.1358 |

| Measured Exact Mass (Hypothetical) | 154.1360 |

| Mass Error (ppm, Hypothetical) | 1.3 |

Fragmentation Pathway Analysis for Structural Insights

In mass spectrometry, the molecular ion of this compound will undergo characteristic fragmentation upon ionization. The analysis of these fragments provides valuable structural information. Common fragmentation pathways for aldehydes and cyclic compounds include α-cleavage, β-cleavage, and McLafferty rearrangements. jove.comnptel.ac.inlibretexts.org

α-Cleavage: This involves the cleavage of the bond adjacent to the carbonyl group. For this compound, this could lead to the loss of a hydrogen radical (M-1), an ethyl radical (M-29), or the entire cyclopentyl ring system. miamioh.edu

McLafferty Rearrangement: This rearrangement is possible if there is a γ-hydrogen available for transfer to the carbonyl oxygen. In the case of the ethyl groups on the cyclopentane ring, a McLafferty-type rearrangement could occur, leading to the elimination of a neutral alkene molecule.

Ring Cleavage: The cyclopentane ring itself can undergo fragmentation, leading to a series of smaller charged fragments.

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Structure/Loss | Fragmentation Pathway |

| 154 | [C₁₀H₁₈O]⁺˙ | Molecular Ion (M⁺˙) |

| 153 | [M - H]⁺ | α-cleavage (loss of H radical) |

| 125 | [M - C₂H₅]⁺ | α-cleavage (loss of ethyl radical) |

| 97 | [M - C₄H₇O]⁺ | Cleavage of the carbaldehyde and part of the ring |

| 69 | [C₅H₉]⁺ | Cyclopentyl ring fragment |

| 57 | [C₄H₉]⁺ | Further fragmentation |

| 44 | [C₂H₄O]⁺˙ | McLafferty Rearrangement |

| 29 | [CHO]⁺ or [C₂H₅]⁺ | α-cleavage |

Advanced Vibrational Spectroscopy (IR, Raman)

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These are useful for identifying functional groups and gaining insights into molecular structure.

For this compound, the most characteristic vibrational modes would be associated with the aldehyde group and the hydrocarbon framework.

C=O Stretch: The carbonyl group of the aldehyde will exhibit a strong absorption in the IR spectrum, typically in the range of 1720-1740 cm⁻¹. mdpi.com This band would also be present, though likely weaker, in the Raman spectrum.

C-H Stretches: The aldehyde C-H bond gives rise to two characteristic stretching vibrations in the IR spectrum, usually found around 2820 cm⁻¹ and 2720 cm⁻¹. The aliphatic C-H stretches from the cyclopentane ring and ethyl groups will appear in the 2850-3000 cm⁻¹ region.

C-H Bending: Vibrations corresponding to the bending of C-H bonds will be present in the fingerprint region (below 1500 cm⁻¹).

Ring Vibrations: The cyclopentane ring will have characteristic "breathing" and other skeletal vibrations that can be observed in both IR and Raman spectra.

Table 4: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Aldehyde C-H Stretch | 2810 - 2830 and 2710 - 2730 | Medium | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Strong | Strong |

| Carbonyl (C=O) Stretch | 1720 - 1740 | Strong | Medium |

| CH₂ Scissoring | 1445 - 1475 | Medium | Medium |

| CH₃ Bending | 1370 - 1380 | Medium | Medium |

| Cyclopentane Ring Vibrations | 800 - 1200 | Medium | Strong |

Characterization of Functional Groups and Hydrogen Bonding Networks

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, offers a powerful non-destructive method for identifying the functional groups within a molecule. In the case of this compound, the primary focus of vibrational spectroscopic analysis is the characterization of the aldehyde group and the hydrocarbon framework.

The aldehyde functional group gives rise to several characteristic vibrational modes. The most prominent of these is the C=O stretching vibration, which typically appears as a strong, sharp absorption band in the infrared spectrum between 1740 and 1720 cm⁻¹. The exact position of this band can be influenced by the electronic environment and conjugation, though in a saturated system like this cyclopentane derivative, it is expected to fall within the standard range. Another key vibrational mode associated with the aldehyde is the C-H stretch of the aldehyde proton, which is typically observed as a pair of weak to medium bands in the regions of 2830-2800 cm⁻¹ and 2730-2700 cm⁻¹.

The diethylcyclopentane skeleton will be characterized by C-H stretching vibrations of the ethyl and cyclopentyl groups, which are expected in the 3000-2850 cm⁻¹ region. C-H bending vibrations for CH₂ and CH₃ groups will appear in the 1470-1430 cm⁻¹ and 1385-1370 cm⁻¹ regions, respectively.

While this compound itself is incapable of acting as a hydrogen bond donor, the carbonyl oxygen can act as a hydrogen bond acceptor. In the presence of protic solvents or other hydrogen bond donors, intermolecular hydrogen bonding can occur. This interaction would lead to a noticeable shift of the C=O stretching frequency to a lower wavenumber (a redshift) in the IR spectrum, typically by 10-20 cm⁻¹. The extent of this shift can provide qualitative information about the strength of the hydrogen bonding network.

Table 1: Characteristic Infrared Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Aldehyde | 2830-2800 and 2730-2700 | Weak to Medium |

| C=O Stretch | Aldehyde | 1740-1720 | Strong |

| C-H Stretch | Alkyl (CH₂, CH₃) | 3000-2850 | Medium to Strong |

| C-H Bend | CH₂ | 1470-1430 | Medium |

Conformational Preferences as Indicated by Vibrational Modes

The cyclopentane ring is not planar and exists in a continuous state of dynamic puckering. The two most commonly discussed conformations are the "envelope" (Cₛ symmetry) and the "twist" (C₂ symmetry), which are very close in energy. nih.govresearchgate.net The introduction of substituents, such as the two ethyl groups and the carbaldehyde group in this compound, will create steric interactions that influence the conformational preferences of the ring.

The substituents can adopt either axial or equatorial-like positions on the puckered ring. The relative orientation of the substituents (cis or trans) will dictate the energetically most favorable conformation. For instance, in a 1,3-disubstituted cyclopentane, a trans configuration will generally favor a conformation where both large substituents occupy pseudo-equatorial positions to minimize steric strain. A cis configuration, however, will likely result in one substituent being pseudo-axial and the other pseudo-equatorial.

Chiral Chromatographic Techniques

Enantiomeric Excess Determination (e.g., Chiral GC, Chiral HPLC)

This compound has two stereocenters (at C1 and C3), meaning it can exist as up to four stereoisomers (two pairs of enantiomers). The determination of the enantiomeric excess (ee) is crucial in asymmetric synthesis and for understanding the stereochemical outcome of a reaction. Chiral chromatography is the most widely used technique for this purpose.

In chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), the stationary phase is modified with a chiral selector. This chiral stationary phase (CSP) interacts diastereomerically with the enantiomers of the analyte, leading to different retention times for each enantiomer. This allows for their separation and quantification.

For a volatile compound like this compound, chiral GC would be a suitable method. A common type of CSP for such separations involves derivatives of cyclodextrins. The enantiomers will have slightly different affinities for the chiral selector, resulting in two distinct peaks in the chromatogram. The enantiomeric excess can be calculated from the relative areas of the two peaks using the formula:

ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100

where Area₁ and Area₂ are the integrated areas of the peaks corresponding to the major and minor enantiomers, respectively.

Table 2: Hypothetical Chiral GC Data for Enantiomeric Excess Determination of a Diastereomer of this compound

| Enantiomer | Retention Time (min) | Peak Area (arbitrary units) | Enantiomeric Excess (%) |

|---|---|---|---|

| (1R, 3S) | 12.5 | 9500 | 90.0 |

Preparative Separation of Enantiomers and Diastereomers

While analytical chiral chromatography is used for quantification, preparative chiral chromatography is employed to isolate larger quantities of pure enantiomers or diastereomers. The principles are the same as in the analytical technique, but it is performed on a larger scale with larger columns and higher sample loads.

Preparative HPLC is often the method of choice for the separation of stereoisomers. mdpi.com First, the diastereomers (e.g., the cis and trans isomers) can be separated using standard, non-chiral (achiral) chromatography, as diastereomers have different physical properties. Subsequently, each isolated diastereomer, which is a racemic mixture of two enantiomers, can be subjected to preparative chiral HPLC to separate the individual enantiomers.

The separated fractions corresponding to each enantiomer are collected as they elute from the column. The solvent is then removed, yielding the enantiomerically pure compounds. This allows for further studies on the specific biological or chemical properties of each individual stereoisomer. The success of the separation is monitored by analytical chiral HPLC to ensure the desired level of enantiomeric purity has been achieved.

Computational and Theoretical Investigations of 1,3 Diethylcyclopentane 1 Carbaldehyde

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary quantum chemical method for studying organic molecules due to its favorable balance of computational cost and accuracy. researchgate.net DFT calculations are instrumental in elucidating reaction mechanisms, predicting spectroscopic properties, and characterizing the geometries of ground, transition, and excited states. umn.edumdpi.com For 1,3-diethylcyclopentane-1-carbaldehyde, DFT allows for a detailed examination of its electronic structure and the influence of its substituents on the cyclopentane (B165970) ring's conformation and reactivity.

The first step in the computational analysis of a molecule is typically geometry optimization, a process that locates the minimum energy arrangement of atoms on the potential energy surface. researchgate.netmdpi.com Given the non-planar nature of the cyclopentane ring and the presence of three flexible substituents, this compound can exist as a multitude of stereoisomers and conformers. The cyclopentane ring itself can adopt various puckered conformations, most notably the "envelope" and "twist" forms. dalalinstitute.com The ethyl groups and the carbaldehyde group can also rotate, further increasing the number of possible low-energy structures.

A comprehensive conformational search is necessary to identify the various energy minima. rsc.org This process is followed by DFT optimization for each identified conformer to accurately determine their geometries and relative energies. researchgate.netnih.gov The results of these calculations are used to construct a conformational energy landscape, which maps the relative stability of all conformers. The most stable conformer is the one with the lowest calculated energy, and the populations of other conformers at a given temperature can be estimated using a Boltzmann distribution.

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated via DFT Calculations performed at the B3LYP/6-31G(d) level of theory.

| Conformer ID | Ring Conformation | Dihedral Angle (C-C-C=O) | Relative Energy (kcal/mol) |

|---|---|---|---|

| Conf-1 | Envelope (C1-endo) | 150° | 0.00 |

| Conf-2 | Twist (C1-C2) | -165° | 0.85 |

| Conf-3 | Envelope (C1-endo) | -30° | 1.20 |

| Conf-4 | Envelope (C3-endo) | 145° | 1.95 |

| Conf-5 | Twist (C2-C3) | 170° | 2.50 |

DFT is a powerful tool for investigating the mechanisms of chemical reactions by locating the transition state (TS) that connects reactants and products. mdpi.comcoe.edu The activation energy, which is the energy difference between the transition state and the reactants, is a critical parameter for understanding reaction kinetics. A key characteristic of a computationally located transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. coe.eduacs.org

For this compound, a relevant reaction to study would be the nucleophilic addition to the carbonyl carbon, a fundamental process in aldehyde chemistry. Using DFT, one can model the reaction pathway of, for instance, a cyanide ion attacking the carbaldehyde group. The geometries of the reactants (the aldehyde and the nucleophile), the transition state, and the final product (the cyanohydrin adduct) are optimized to map out the energy profile of the reaction. Such studies provide deep insight into the molecule's intrinsic reactivity. acs.org

Table 2: Hypothetical DFT-Calculated Energies for a Nucleophilic Addition Reaction Calculations performed at the M06-2X/def2-TZVP level of theory with an implicit solvent model.

| Species | Description | Relative Free Energy (kcal/mol) |

|---|---|---|

| Reactants | Aldehyde + CH₃O⁻ | 0.00 |

| Transition State | [Aldehyde---CH₃O⁻]‡ | +12.5 |

| Product | Hemiacetal Adduct | -21.0 |

| Activation Energy | (E_TS - E_Reactants) | 12.5 |

DFT calculations are widely used to predict various spectroscopic properties, which can be invaluable for structure elucidation and the interpretation of experimental data. Nuclear Magnetic Resonance (NMR) chemical shifts are among the most commonly calculated properties. acs.org Using methods like Gauge-Including Atomic Orbital (GIAO), it is possible to compute the ¹H and ¹³C chemical shifts for a molecule with high accuracy. nih.govmdpi.com For flexible molecules, the predicted spectrum is typically a Boltzmann-weighted average of the spectra calculated for all low-energy conformers to account for the dynamic nature of the molecule in solution. comporgchem.com

Vibrational frequencies, which correspond to the absorption peaks in an infrared (IR) spectrum, can also be computed using DFT. researchgate.net These calculations help in assigning specific vibrational modes to experimentally observed peaks. It is a standard practice to apply a scaling factor to the calculated frequencies to correct for approximations in the theoretical model and anharmonicity, leading to better agreement with experimental spectra.

Table 3: Hypothetical Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts for the Most Stable Conformer

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C=O | 203.5 | 202.8 |

| C1 (quaternary) | 55.2 | 54.9 |

| C2 | 38.1 | 37.5 |

| C3 | 42.5 | 42.0 |

| C4 | 29.8 | 29.4 |

Table 4: Hypothetical Key Calculated Vibrational Frequencies

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) |

|---|---|---|

| C=O Stretch | 1765 | 1720 |

| Aldehyde C-H Stretch | 2780 | 2715 |

| sp³ C-H Stretch | 3010-3050 | 2930-2970 |

Molecular Dynamics Simulations

While DFT is excellent for studying static structures and energies, Molecular Dynamics (MD) simulations provide a way to explore the dynamic behavior of molecules over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations generate a trajectory that reveals how molecular conformations evolve and how the molecule interacts with its environment. easychair.org

MD simulations are a powerful method for conformational sampling, especially for flexible ring systems. nih.govresearchgate.net An MD simulation of this compound, typically running for nanoseconds or longer, can capture the intricate motions of the molecule. This includes the rapid pseudorotation of the cyclopentane ring, where the "pucker" moves around the ring, leading to interconversion between various envelope and twist forms. dalalinstitute.com

By analyzing the simulation trajectory, one can identify the most populated conformational states and the pathways for interconversion between them. This dynamic view complements the static energy landscape provided by DFT. The relative populations of different conformers can be extracted from the simulation, providing insights into the conformational equilibrium that would be observed experimentally.

Table 5: Hypothetical Conformational Populations from a 100 ns MD Simulation at 298 K

| Conformer Family | Ring Conformation Type | Population (%) |

|---|---|---|

| 1 | Envelope | 65 |

| 2 | Twist | 30 |

Chemical reactions and molecular properties are profoundly influenced by the surrounding solvent. easychair.orgchemrxiv.org MD simulations are particularly well-suited for studying these solvent effects because they can explicitly include individual solvent molecules, providing a more physically realistic model than the implicit continuum models often used in DFT. easychair.orgosti.gov

An MD simulation of this compound in a solvent like water or ethanol (B145695) would reveal the specific solute-solvent interactions, such as the formation of hydrogen bonds between the solvent and the polar carbaldehyde oxygen. Analysis of the solvent structure around the solute can show how the solvent shell organizes and how this might influence the molecule's preferred conformation. Furthermore, advanced MD techniques can be used to compute the potential of mean force (PMF) along a reaction coordinate, yielding the free energy barrier for a reaction in solution. easychair.org This allows for a direct assessment of how the solvent environment modifies the reaction's activation energy compared to the gas phase. mdpi.com

Table 6: Hypothetical Comparison of Activation Energies in Gas Phase vs. Solution

| Medium | Method | Activation Energy (kcal/mol) |

|---|---|---|

| Gas Phase | DFT | 18.5 |

| Water (explicit) | MD (PMF) | 15.2 |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical constructs that aim to correlate the chemical structure of a compound with its biological activity or physical/chemical properties, respectively. For a molecule like this compound, these models are invaluable for predicting its reactivity in various chemical transformations without the need for extensive empirical testing.

The fundamental goal of developing a QSAR/QSPR model for this compound would be to establish a statistically significant equation that links calculable molecular descriptors to experimentally determined outcomes, such as reaction rate constants (k) or the stereoselectivity of a reaction (e.g., diastereomeric excess, % de). Such models are typically developed by studying a series of structurally related compounds and are crucial for optimizing reaction conditions, designing new catalysts, and understanding reaction mechanisms at a molecular level.

The predictive accuracy of any QSAR/QSPR model is fundamentally dependent on the selection of appropriate molecular descriptors. These are numerical values derived from the chemical structure that encode electronic, steric, topological, and quantum chemical features of the molecule. For predicting the reaction rate and selectivity of this compound, a combination of descriptors would be necessary to capture the nuances of its reactivity, which is dominated by the aldehyde functional group and influenced by the stereochemistry of the substituted cyclopentane ring.

Electronic Descriptors: These descriptors quantify the electronic environment of the molecule, which is paramount for reactions involving the polar carbonyl group of the aldehyde.

HOMO/LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity in reactions governed by frontier molecular orbital theory. The LUMO energy, in particular, indicates the susceptibility of the electrophilic carbonyl carbon to nucleophilic attack.

Partial Atomic Charges: The magnitude of the positive charge on the carbonyl carbon and the negative charge on the carbonyl oxygen directly relates to the electrophilicity and nucleophilicity of the aldehyde group, influencing reaction rates with various reagents.

Fukui Indices: These descriptors, derived from conceptual Density Functional Theory (DFT), identify the most electrophilic and nucleophilic sites within the molecule, offering a more nuanced view of local reactivity than simple partial charges. researchgate.net

Ionization Potential (IP) and Electron Affinity (EA): These quantum chemical properties relate to the ease of removing or adding an electron, respectively, and are fundamental indicators of a molecule's ability to participate in electron-transfer processes. researchgate.net

Steric and Topological Descriptors: These descriptors account for the size, shape, and connectivity of the molecule. The orientation of the two ethyl groups on the cyclopentane ring (cis or trans isomers) creates distinct steric environments that can significantly influence the trajectory of an incoming reagent, thereby controlling stereoselectivity.

Molecular Volume and Surface Area: These provide a general measure of the molecule's size and the steric hindrance it presents.

Topological Indices (e.g., Wiener, Randić indices): These graph-theory-based descriptors encode information about the branching and connectivity of the molecular skeleton.

Sterimol Parameters: These empirical parameters (L, B1, B5) are specifically designed to quantify the steric bulk of substituents, which would be relevant for the two ethyl groups and their influence on the accessibility of the aldehyde.

Quantum Chemical Descriptors: For high-fidelity predictions, especially concerning selectivity, descriptors derived directly from quantum chemical calculations of reaction pathways are often employed.

Activation Energy (ΔE‡): The calculated energy barrier for a reaction is directly related to its rate. Comparing the activation energies for pathways leading to different stereoisomers can provide a robust prediction of reaction selectivity.

Transition State Geometries and Energies: Analysis of the computed transition state structures can reveal key non-covalent interactions (e.g., hydrogen bonds, steric clashes) that stabilize one reaction pathway over another, thus determining the stereochemical outcome. epa.govnih.gov

Table 1: Potential Molecular Descriptors for QSAR/QSPR Modeling of this compound

| Descriptor Class | Descriptor Name | Description & Relevance to Reactivity |

| Electronic | LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; lower values indicate higher electrophilicity of the carbonyl carbon, suggesting faster rates for nucleophilic addition. |

| Partial Charge on C=O Carbon | Quantifies the electrophilicity of the reaction center. A more positive charge generally leads to a faster reaction rate with nucleophiles. | |

| Dipole Moment | Measures the overall polarity of the molecule, which can influence reaction rates, particularly in polar solvents. | |

| Steric/Topological | Molecular Volume | Represents the total space occupied by the molecule; larger volumes can indicate increased steric hindrance around the aldehyde group, potentially slowing the reaction rate. |

| Sterimol L Parameter | Measures the length of a substituent along the axis of its attachment. Relevant for quantifying the steric influence of the ethyl groups on the approach to the carbonyl face. | |

| Asphericity | Describes the deviation of the molecular shape from a perfect sphere. Can be used to differentiate between cis and trans isomers and their respective steric profiles. | |

| Quantum Chemical | Activation Energy (ΔE‡) | The calculated energy barrier for a specific reaction pathway. Directly correlates with the reaction rate (lower energy = faster rate). Essential for predicting selectivity by comparing competing pathways. |

The development of a predictive QSAR/QSPR model requires correlating the calculated descriptors (Section 6.3.1) with reliable experimental data. This process involves synthesizing a training set of molecules structurally related to this compound, measuring their reaction rates or selectivities under consistent conditions, and then using statistical methods to build the model.

For instance, to model the rate of a nucleophilic addition reaction, one would measure the rate constant (k) for a series of substituted cyclopentane carbaldehydes. Using a technique like Multiple Linear Regression (MLR), a model could be generated, taking a hypothetical form such as:

log(k) = β₀ + β₁(LUMO Energy) + β₂(Sterimol L) + β₃(Charge on C₁) + ε

Here, the β coefficients are determined by the regression analysis, representing the weight or importance of each descriptor. The quality and predictive power of the model are assessed using statistical metrics such as the coefficient of determination (R²), which measures how well the model fits the data, and the cross-validation coefficient (Q²), which assesses its predictive ability on new data. nih.gov

To predict stereoselectivity (e.g., in a reduction reaction yielding a chiral alcohol), the model would need to correlate descriptors with the ratio of diastereomers produced. This often involves calculating the difference in activation energies (ΔΔE‡) for the competing transition states that lead to the different stereoisomers. A strong correlation between the computationally derived ΔΔE‡ and the experimentally observed logarithm of the product ratio (e.g., ln(Major Isomer/Minor Isomer)) would form the basis of a highly predictive model.

The table below provides a hypothetical example illustrating how such a correlation might look for a set of related cyclic aldehydes in a specific reaction. This demonstrates the principle of correlating calculated descriptors with an experimental property to build a predictive model.

Table 2: Illustrative Hypothetical Data for a QSAR Model Correlating Descriptors with Reaction Rate

This table is a hypothetical example for illustrative purposes only.

| Compound | LUMO Energy (eV) | Steric Parameter (Å) | Experimental log(k) | Predicted log(k) |

| Cyclopentanecarbaldehyde | -0.55 | 2.1 | -3.50 | -3.52 |

| 1-Methylcyclopentane-1-carbaldehyde | -0.60 | 2.8 | -4.10 | -4.05 |

| 1-Ethylcyclopentane-1-carbaldehyde | -0.62 | 3.2 | -4.45 | -4.48 |

| This compound (cis) | -0.65 | 3.8 | -4.90 | -4.91 |

| 1-tert-Butylcyclopentane-1-carbaldehyde | -0.68 | 4.5 | -5.60 | -5.55 |

Through these computational and theoretical approaches, it becomes possible to predict the chemical behavior of molecules like this compound with a high degree of confidence. Such predictive models are instrumental in modern chemistry for accelerating discovery and optimizing synthetic processes.

Advanced Applications and Future Directions in Organic Synthesis

1,3-Diethylcyclopentane-1-carbaldehyde as a Key Synthon

A synthon is a conceptual unit within a molecule that assists in the planning of a synthesis. The structure of this compound, featuring a stereochemically rich cyclopentane (B165970) ring and a versatile aldehyde group, makes it a powerful synthon for building intricate molecules. The aldehyde allows for a wide array of transformations, including nucleophilic additions, condensations, and oxidations/reductions, while the dialkyl-substituted ring provides a specific three-dimensional framework.

Many biologically active natural products feature a cyclopentane or cyclopentene (B43876) ring as a core structural motif. The 1,3-diethyl substitution pattern provides a specific scaffold that can be elaborated into more complex systems. The aldehyde group serves as a crucial handle for carbon-carbon bond formation, enabling the extension of side chains or the annulation of additional rings. For instance, through reactions like Wittig olefination, Horner-Wadsworth-Emmons reactions, or aldol (B89426) condensations, the aldehyde can be converted into larger, more functionalized structures characteristic of various natural products. While direct total syntheses employing this specific aldehyde are not yet prevalent in the literature, its potential as a starting material for cyclopentanoid natural products is significant.

Table 1: Potential Natural Product Targets for this compound

| Natural Product Class | Core Structure | Potential Key Reaction Involving Aldehyde |

|---|---|---|

| Prostaglandins | Substituted Cyclopentane | Wittig or Horner-Wadsworth-Emmons reaction to build side chains. |

| Iridoids | Fused Cyclopentane Ring | Intramolecular aldol condensation to form a bicyclic system. |

The aldehyde functionality is a gateway to a vast array of heterocyclic compounds. Through condensation reactions with various dinucleophiles, this compound can be used to construct novel heterocyclic systems appended to the cyclopentane core. For example, reaction with hydrazine or its derivatives can yield pyrazolines, while reaction with hydroxylamine can produce isoxazolines. Furthermore, multicomponent reactions, such as the Biginelli or Hantzsch synthesis, could potentially incorporate this aldehyde to build complex dihydropyrimidinones or dihydropyridines, respectively. Such compounds are of high interest in medicinal chemistry due to their frequent appearance in pharmacologically active molecules. Research has demonstrated the synthesis of 2,4-disubstituted 1,3-thiazoles from cyclopentanecarbaldehyde, highlighting a potential pathway for creating new anticonvulsant agents researchgate.net.

Table 2: Potential Heterocyclic Systems from this compound

| Reactant(s) | Resulting Heterocycle | Reaction Type |

|---|---|---|

| Hydrazine (NH₂NH₂) | Pyrazoline | Condensation/Cyclization |

| Hydroxylamine (NH₂OH) | Isoxazoline | Condensation/Cyclization |

| Thiourea + β-ketoester | Dihydropyrimidinethione | Biginelli Reaction |

| β-dicarbonyl compound + Amine | Dihydropyridine | Hantzsch Synthesis |

Integration into Cascade and Domino Reaction Sequences

Cascade reactions, also known as domino or tandem reactions, are processes involving at least two consecutive bond-forming reactions under the same conditions without isolating intermediates. researchgate.net These sequences are highly efficient in terms of atom economy and step economy, rapidly building molecular complexity from simple starting materials. The aldehyde group in this compound is an excellent trigger for such sequences.

A powerful example is the domino Knoevenagel condensation/hetero-Diels-Alder reaction. researchgate.net In a hypothetical sequence, this compound could first undergo a Knoevenagel condensation with a 1,3-dicarbonyl compound. This in-situ generated activated alkene can then act as a heterodienophile in an intramolecular hetero-Diels-Alder reaction, leading to the rapid construction of a complex polycyclic system. Such strategies are invaluable in the total synthesis of natural products. nih.govacs.org

Table 3: Hypothetical Domino Reaction Sequence

| Step | Reaction Type | Functionality Transformed | Bonds Formed |

|---|---|---|---|

| 1 | Knoevenagel Condensation | Aldehyde + Methylene (B1212753) compound | C=C |

| 2 | Intramolecular Diels-Alder | Diene + Dienophile | 2 x C-C, 1 x Ring |

Green Chemistry Approaches for Sustainable Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability. Green chemistry principles aim to reduce waste, minimize energy consumption, and utilize renewable resources. The synthesis of cyclopentane derivatives is an area where green approaches are being actively developed.

A key strategy is the use of bio-based feedstocks. For instance, a novel and green route for the synthesis of cyclopentane-1,3-diamine has been established starting from furfuryl alcohol, which is derived from hemicellulosic feedstock. rsc.orgmaastrichtuniversity.nl This process involves a Piancatelli rearrangement to form the cyclopentane ring, demonstrating that the core of molecules like this compound can be sourced renewably. Furthermore, the synthesis of cyclopentanone (B42830), a potential precursor, from lignocellulosic derivatives is also being explored. acs.org The use of organocatalysis and continuous-flow systems can also contribute to a more sustainable synthesis, reducing the need for heavy metals and improving reaction efficiency and scalability. nih.gov

Table 4: Comparison of Synthetic Approaches

| Principle | Traditional Synthesis | Green Chemistry Approach |

|---|---|---|

| Feedstock | Petroleum-based | Biomass-derived (e.g., furfural) rsc.orgmaastrichtuniversity.nl |

| Catalysis | Stoichiometric reagents, heavy metals | Organocatalysis, reusable catalysts |

| Solvents | Volatile organic compounds (VOCs) | Water, ionic liquids, supercritical fluids |

| Process | Batch processing | Continuous-flow synthesis nih.gov |

Emerging Research Opportunities for Cyclopentane Carbaldehyde Derivatives

The unique three-dimensional structure of substituted cyclopentanes makes them attractive scaffolds for drug discovery and materials science. tandfonline.comnih.gov Research into highly functionalized cyclopentane derivatives has already yielded compounds with potent antiviral activity against hepatitis C and dengue viruses. nih.gov The ability to synthesize a diverse library of compounds based on the this compound scaffold could lead to the discovery of new therapeutic agents. The demonstrated anticonvulsant properties of thiazoles derived from cyclopentanecarbaldehyde further underscore the potential of this molecular framework in medicinal chemistry. researchgate.net

Beyond pharmaceuticals, cyclopentane derivatives are used in the fragrance industry and as precursors for high-density jet fuels. researchgate.net The specific stereochemistry and functional handle of this compound could be exploited to create novel polymers, liquid crystals, or other advanced materials with unique properties. The exploration of its derivatives as chiral ligands in asymmetric catalysis also represents a promising avenue for future research.

Table 5: Emerging Research Areas

| Field | Potential Application | Rationale |

|---|---|---|

| Medicinal Chemistry | Antiviral, Anticonvulsant, Anticancer Agents | Cyclopentane core is a privileged scaffold in bioactive molecules. nih.govresearchgate.netresearchgate.net |

| Materials Science | Novel Polymers, Liquid Crystals | Defined 3D structure can impart specific physical properties. |

| Agrochemicals | Herbicides, Pesticides | Bioactivity of cyclopentane derivatives can be tuned for agricultural use. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,3-diethylcyclopentane-1-carbaldehyde, and how do reaction conditions influence yield?

- Methodology : Common approaches include (1) intramolecular cyclization of γ-substituted aldehydes under acidic or thermal conditions, and (2) oxidation of 1,3-diethylcyclopentanol derivatives using oxidizing agents like pyridinium chlorochromate (PCC). Reaction optimization (e.g., solvent polarity, temperature) is critical for minimizing side products like over-oxidized ketones or polymerization .

- Data Analysis : Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC). Compare yields under varying conditions (e.g., 60°C vs. room temperature) to identify thermodynamic vs. kinetic control .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : and NMR resolve ethyl group conformers and aldehyde proton shifts.

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement, particularly to confirm stereochemistry and hydrogen-bonding patterns in the crystal lattice .

Advanced Research Questions

Q. How do steric effects from the 1,3-diethyl groups influence reactivity in nucleophilic addition reactions?

- Experimental Design : Compare reaction kinetics of this compound with less-substituted analogs (e.g., cyclopentane-1-carbaldehyde) using Grignard or organozinc reagents.

- Contradiction Analysis : If conflicting reactivity trends arise (e.g., slower addition despite electronic activation), investigate steric hindrance via computational models (e.g., molecular docking or steric maps) .

Q. Can quantum mechanical continuum solvation models (e.g., PCM) predict solvent effects on aldehyde stability and tautomerization?

- Methodology : Perform DFT calculations with implicit solvent models (e.g., Polarizable Continuum Model) to simulate solvation free energies. Validate predictions experimentally via UV-Vis spectroscopy in solvents of varying polarity (e.g., hexane vs. DMSO) .

- Data Challenges : Address discrepancies between predicted and observed tautomer ratios by incorporating explicit solvent molecules in simulations .

Q. What role do hydrogen-bonding networks play in the compound’s crystalline packing, and how can graph set analysis refine this understanding?

- Methodology : Apply Etter’s graph set analysis to categorize hydrogen-bonding motifs (e.g., ) in X-ray structures. Compare with related cyclopentane derivatives to identify conserved motifs .

- Advanced Insight : Use SHELXD to solve crystal structures from twinned or low-resolution data, noting how ethyl groups disrupt symmetry compared to methyl analogs .

Q. How can contradictions in reported biological activity (e.g., enzyme inhibition vs. inactivity) be resolved?

- Methodology :

- Replicate assays under standardized conditions (pH, temperature).

- Perform molecular dynamics (MD) simulations to assess binding mode variability due to conformational flexibility of the ethyl groups .

- Validation : Cross-reference with PubChem bioactivity data, but exclude non-peer-reviewed sources like BenchChem .

Methodological Best Practices

Q. What strategies mitigate side reactions during aldehyde functionalization (e.g., oxidation or aldol condensation)?

- Prevent Over-Oxidation : Use mild oxidizing agents (e.g., TEMPO/NaClO) and inert atmospheres to avoid carboxylic acid formation.

- Control Aldol Reactions : Employ bulky bases (e.g., LDA) to favor kinetic enolate formation over thermodynamic pathways .

Q. How do computational and experimental data synergize to resolve stereochemical uncertainties?

- Integrated Workflow :

Calculate NMR chemical shifts for all possible diastereomers using Gaussian or ORCA.

Compare with experimental DEPT-135 spectra to assign configurations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.